molecular formula C11H13IN4O2 B1504409 Tert-butyl (6-iodoimidazo[1,2-b]pyridazin-2-yl)carbamate

Tert-butyl (6-iodoimidazo[1,2-b]pyridazin-2-yl)carbamate

Cat. No. B1504409
M. Wt: 360.15 g/mol
InChI Key: JNBWFNHTONZUNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (6-iodoimidazo[1,2-b]pyridazin-2-yl)carbamate is a useful research compound. Its molecular formula is C11H13IN4O2 and its molecular weight is 360.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H13IN4O2

Molecular Weight

360.15 g/mol

IUPAC Name

tert-butyl N-(6-iodoimidazo[1,2-b]pyridazin-2-yl)carbamate

InChI

InChI=1S/C11H13IN4O2/c1-11(2,3)18-10(17)14-8-6-16-9(13-8)5-4-7(12)15-16/h4-6H,1-3H3,(H,14,17)

InChI Key

JNBWFNHTONZUNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN2C(=N1)C=CC(=N2)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-amino-6-iodopyridazine (10.0 g, 45.2 mmol) in N,N-dimethylacetamide (100 mL) were added tert-butyl (chloroacetyl)carbamate (14.0 g, 72.4 mmol) and disodium hydrogenphosphate (16.1 g, 113 mmol), and the mixture was stirred at 120° C. for 3 hr. After cooling the mixture to room temperature, water (400 mL) was added to the mixture, and the precipitated crystals were filtrated, and washed with acetonitrile and petroleum ether to give the title compound (10.2 g, 63%) as a green powder.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Name
disodium hydrogenphosphate
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
63%

Synthesis routes and methods II

Procedure details

A mixture containing compound 7A (2.5 g, 11.3 mmol), tert-butyl 2-chloroacetylcarbamate (2.4 g, 12.4 mmol), sodium hydrogen phosphate (3.2 g, 22.6 mmol) and DMA (23 mL) was heated at 120° C. for two hours. The mixture was cooled to room temperature, poured into a flask containing 400 mL of water and sonicated. The solids were filtered, rinsed with water then dried under vacuum. The solids were then taken up in 600 mL ethyl acetate and filtered over short plug of silica gel. The filtrate was concentrated down to give compound 7B (1.6 g, 39%), as a dark green solid, which was used without further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 10.21 (br. s., 1 H), 8.06-8.00 (m, 1 H), 7.69 (d, J=9.9 Hz, 1 H), 7.46 (d, J=9.3 Hz, 1 H), 1.48 (s, 9 H) ESI-MS:m/z 361.1 (M+H)+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
sodium hydrogen phosphate
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
39%

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